恶唑烷,2-乙基-2-甲基-

描述

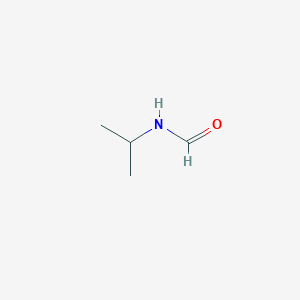

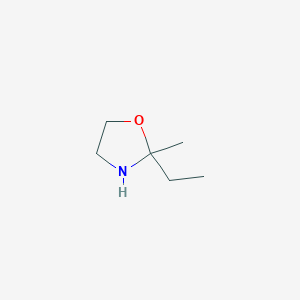

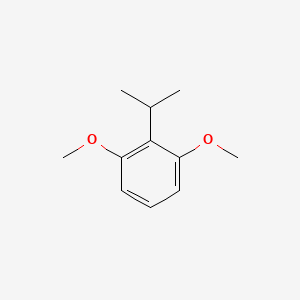

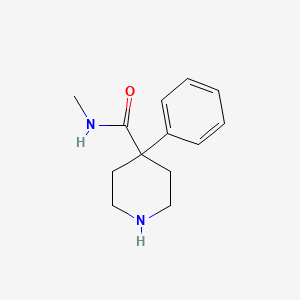

“Oxazolidine, 2-ethyl-2-methyl-” is a type of oxazolidine, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom . It is used as a moisture scavenger in polyurethane and polyurea coatings, sealants, and elastomers .

Synthesis Analysis

The synthesis of functionalized oxazolidines, including “Oxazolidine, 2-ethyl-2-methyl-”, often involves multicomponent reactions of 1,2-amino alcohols . The synthetic strategies are grouped into three categories: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .Molecular Structure Analysis

Oxazolidine is a five-membered heterocycle ring with the formula (CH2)3(NH)O. The oxygen atom and NH groups are not mutually bonded . Oxazolidines are derivatives of the parent oxazolidine due to the presence of substituents on carbon and/or nitrogen .Chemical Reactions Analysis

Oxazolidine-based crosslinking reactions are used in coatings. The oxazoline-group containing resin undergoes cationic self-crosslinking polymerization to build up a network based on urethane and amide moieties .Physical And Chemical Properties Analysis

Oxazolidine is a colorless liquid with a density of 1.063 g/mL. It has a melting point of 90 °C and a boiling point of 200 °C . Specific properties of “Oxazolidine, 2-ethyl-2-methyl-” are not available in the search results.科学研究应用

代谢和杀虫剂应用

恶唑烷,特别是 2-[甲氧基(甲硫基)膦酰亚氨基]-3-乙基-5-甲基-1,3-恶唑烷,已对其在棉花植株和家蝇中的代谢进行了研究,展示了其作为实验性杀虫剂的潜在应用。这些研究中确定的主要代谢物是 4-酮衍生物,表明该化合物经历了可能影响其毒性和杀虫剂功效的代谢转化。这项研究提供了对该化合物在生物系统中的行为及其潜在农业应用的见解 (Fukuto, Shrivastava, & Black, 1972)。

化学合成和表征

另一项研究重点是膦酰亚氨基恶唑烷的非对映异构体的制备和表征,为这些化合物的结构和电子性质提供了有价值的数据。该研究涉及 2-亚氨基-3-乙基-5-甲基-1,3-恶唑烷与二甲基亚磷酸氯硫酯反应,从而合成恶唑烷衍生物。这项工作有助于理解恶唑烷化学及其在各个领域的潜在应用 (Tseng, Smith, & Gaughan, 1970)。

酶促合成和生物催化

已经探索了使用 2-氨基醇和碳酸二甲酯酶促合成 3-乙基-1,3-恶唑烷-2-酮,突出了恶唑烷在生物催化过程中的作用。这项研究使用了各种固定化脂肪酶,其中南极假丝酵母脂肪酶 B 被认为是最有效的催化剂。该研究提供了对这些反应的机理和动力学的见解,为通过绿色化学方法合成恶唑烷衍生物开辟了途径 (Yadav & Pawar, 2014)。

作用机制

安全和危害

未来方向

Recent advancements in the synthesis of oxazolines, including “Oxazolidine, 2-ethyl-2-methyl-”, have been made using various substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . The coatings industry is also exploring new crosslinking mechanisms, such as the non-isocyanate polyurethane (NIPU) technologies .

属性

IUPAC Name |

2-ethyl-2-methyl-1,3-oxazolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-6(2)7-4-5-8-6/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXSRVCJDFTLOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(NCCO1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299107 | |

| Record name | Oxazolidine, 2-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17026-89-0 | |

| Record name | NSC128273 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxazolidine, 2-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Benzyl(methyl)amino]acetaldehyde](/img/structure/B3048381.png)

![[1-(4-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B3048390.png)